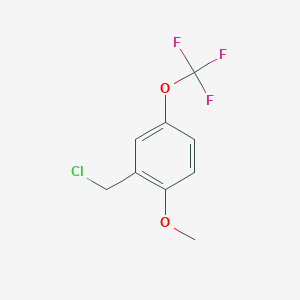
Fmoc-l-lys(stea)-oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-l-lys(stea)-oh is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis to protect the amino group of amino acids, preventing unwanted side reactions during the synthesis process. The compound this compound specifically refers to Fmoc-protected lysine with a stearoyl group attached to the epsilon amino group of lysine. This modification enhances the hydrophobicity of the lysine residue, making it useful in various applications, including peptide synthesis and material science.
Mecanismo De Acción
Target of Action
The primary targets of Fmoc-L-Lys(Stea)-OH are biomolecules and cellular structures . The compound is used as a building block in the fabrication of functional materials, particularly in the field of bio-inspired building blocks . It’s also used as a bifunctional chelator (BFC) for tumor pre-targeting .
Mode of Action
This compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The compound can also be used for the conjugation of peptides and radionuclides .
Biochemical Pathways
The biochemical pathways affected by this compound involve the self-assembly of Fmoc-modified amino acids and short peptides. These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Pharmacokinetics
Given its use in the fabrication of functional materials and tumor pre-targeting, it’s likely that these properties are carefully controlled to optimize its bioavailability and efficacy .
Result of Action
The result of this compound’s action is the formation of functional materials through the self-assembly of Fmoc-modified amino acids and short peptides . In the context of tumor pre-targeting, the compound enables the conjugation of peptides and radionuclides, potentially enhancing the effectiveness of targeted therapies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the self-assembly process can be affected by the presence of substantial aromatic moieties in the side-chains of the Fmoc-modified biomolecules . Additionally, the effectiveness of the compound in tumor pre-targeting may be influenced by the tumor microenvironment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-l-lys(stea)-oh typically involves the following steps:
Protection of the alpha amino group: The alpha amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc chloride in the presence of a base such as sodium carbonate.
Attachment of the stearoyl group: The epsilon amino group of the Fmoc-protected lysine is then reacted with stearoyl chloride to attach the stearoyl group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-l-lys(stea)-oh undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of lysine.
Substitution: The stearoyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the stearoyl group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine are used for substitution reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are used for hydrolysis reactions.
Major Products Formed
Deprotection: Free lysine with a stearoyl group attached to the epsilon amino group.
Substitution: Lysine derivatives with different acyl groups attached to the epsilon amino group.
Hydrolysis: Free lysine and stearic acid.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-l-lys(stea)-oh is widely used in peptide synthesis as a building block for the preparation of hydrophobic peptides. The stearoyl group enhances the hydrophobicity of the peptides, making them suitable for studying membrane interactions and protein-lipid interactions.
Biology
In biological research, this compound is used to synthesize peptides that mimic the properties of membrane proteins. These peptides are used to study the structure and function of membrane proteins and their interactions with other biomolecules.
Medicine
This compound is used in the development of peptide-based drug delivery systems. The hydrophobic stearoyl group allows the peptides to interact with lipid membranes, facilitating the delivery of therapeutic agents to target cells.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials with enhanced hydrophobic properties. These materials have applications in coatings, adhesives, and nanotechnology.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-l-lys(boc)-oh: Fmoc-protected lysine with a tert-butyloxycarbonyl (Boc) group attached to the epsilon amino group.
Fmoc-l-lys(fmoc)-oh: Fmoc-protected lysine with another Fmoc group attached to the epsilon amino group.
Fmoc-l-lys(alloc)-oh: Fmoc-protected lysine with an allyloxycarbonyl (Alloc) group attached to the epsilon amino group.
Uniqueness
Fmoc-l-lys(stea)-oh is unique due to the presence of the stearoyl group, which significantly enhances its hydrophobicity compared to other Fmoc-protected lysine derivatives. This unique property makes it particularly useful in applications that require strong interactions with lipid membranes and hydrophobic environments.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(octadecanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-37(42)40-29-22-21-27-36(38(43)44)41-39(45)46-30-35-33-25-19-17-23-31(33)32-24-18-20-26-34(32)35/h17-20,23-26,35-36H,2-16,21-22,27-30H2,1H3,(H,40,42)(H,41,45)(H,43,44)/t36-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNSYNGKOXMMAW-BHVANESWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

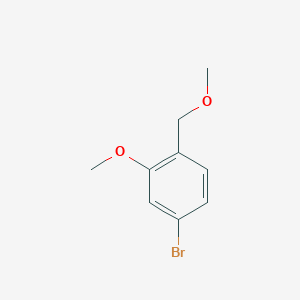
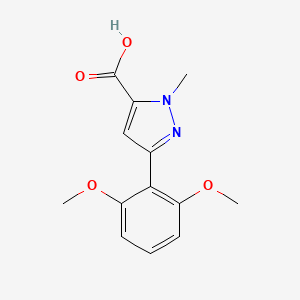


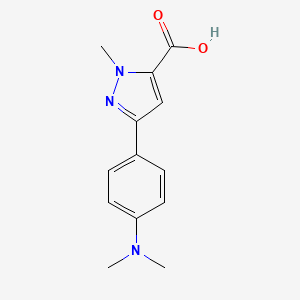
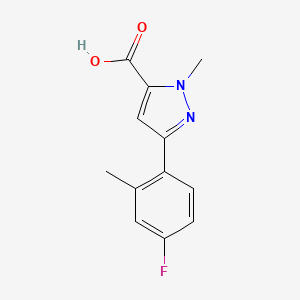
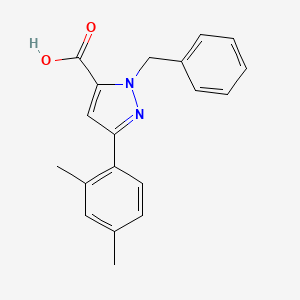
![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)



![1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B6333445.png)
